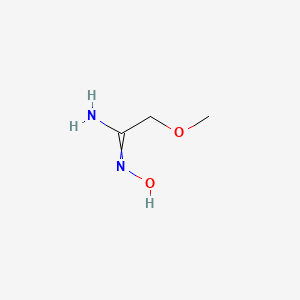
N-Hydroxy-2-methoxyacetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-2-methoxyacetimidamide: is a chemical compound with the molecular formula C3H8N2O2 and a molecular weight of 104.11 g/mol. It is also known by its IUPAC name, (E)-1-(hydroxyamino)-2-methoxyethenylamine. This compound is characterized by its hydroxyl and methoxy groups attached to an acetimidamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-2-methoxyacetimidamide typically involves the reaction of methoxyacetonitrile with hydroxylamine under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then reduced to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-2-methoxyacetimidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form N-hydroxy-2-methoxyacetamide.
Reduction: Reduction reactions can yield N-hydroxy-2-methoxyethylamine.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-Hydroxy-2-methoxyacetimidamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: It may be explored for its therapeutic properties, including its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: In the chemical industry, it serves as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which N-Hydroxy-2-methoxyacetimidamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
N-Hydroxyacetamide: Similar structure but lacks the methoxy group.
N-Hydroxy-2-ethoxyacetimidamide: Similar but with an ethoxy group instead of methoxy.
N-Hydroxy-2-methylacetimidamide: Similar but with a methyl group instead of methoxy.
Uniqueness: N-Hydroxy-2-methoxyacetimidamide is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
CAS No. |
936112-78-6 |
|---|---|
Molecular Formula |
C3H8N2O2 |
Molecular Weight |
104.11 g/mol |
IUPAC Name |
N'-hydroxy-2-methoxyethanimidamide |
InChI |
InChI=1S/C3H8N2O2/c1-7-2-3(4)5-6/h6H,2H2,1H3,(H2,4,5) |
InChI Key |
UNKQCVYVFHGUTQ-UHFFFAOYSA-N |
SMILES |
COCC(=NO)N |
Isomeric SMILES |
COC/C(=N\O)/N |
Canonical SMILES |
COCC(=NO)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


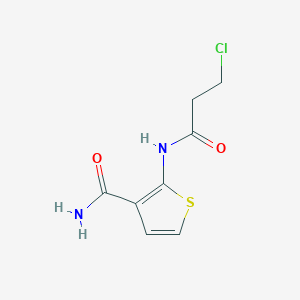

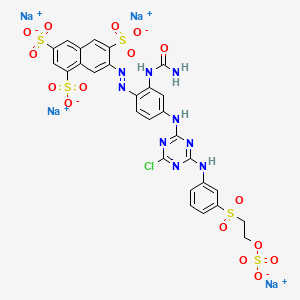
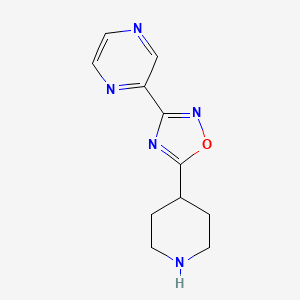

![6-Methyl-6,9-diazaspiro[4.5]decane](/img/structure/B3431832.png)
![1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B3431833.png)
![1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine](/img/structure/B3431838.png)

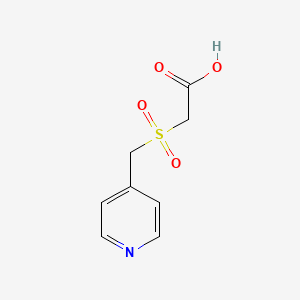
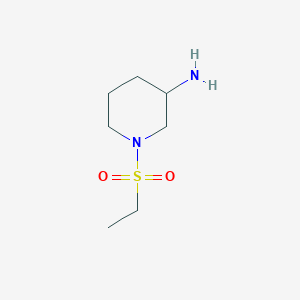
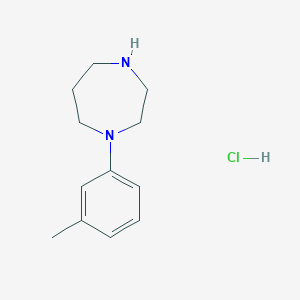

![Dimethylammonium dichlorotri(mu-chloro)bis{(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}diruthenate(II)](/img/structure/B3431878.png)
